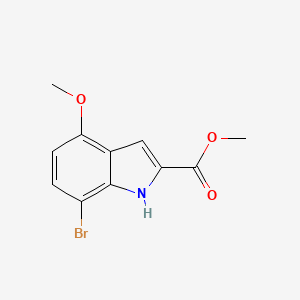

methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Descripción

IUPAC Nomenclature and Systematic Identification

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is systematically identified through its parent indole structure and substituent positions. The IUPAC name adheres to priority rules, with the indole core designated as the parent system. The numbering of the indole ring follows Hantzsch-Widman nomenclature, where the nitrogen atom is assigned position 1, and the remaining positions are numbered clockwise.

Key structural features :

- Position 2 : A methyl ester group (COOCH₃) is attached.

- Position 4 : A methoxy group (-OCH₃) is present.

- Position 7 : A bromine atom substitutes the aromatic ring.

The compound’s systematic name reflects the substituents in descending order of priority (halogens > esters > ethers), ensuring unambiguous identification.

Table 1: Core Structural Elements

| Feature | Position | Functional Group |

|---|---|---|

| Parent structure | – | 1H-indole |

| Substituent 1 | 2 | Methyl ester (COOCH₃) |

| Substituent 2 | 4 | Methoxy (OCH₃) |

| Substituent 3 | 7 | Bromine (Br) |

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₁₁H₁₀BrNO₃ , with a molecular weight of 284.11 g/mol. Structural isomerism is theoretically limited due to the rigid indole core and fixed substituent positions.

Potential isomers :

- Positional isomers : Bromine substitution at alternate positions (e.g., 5- or 6-bromo derivatives) would constitute distinct compounds.

- Functional group isomerism : Esterification at positions other than 2 (e.g., 3- or 5-carboxylate) would yield structural analogs.

No reports of positional or functional isomerism exist for this specific compound, as the substituents are fixed at positions 2, 4, and 7.

X-ray Crystallography and Conformational Analysis

While direct X-ray crystallographic data for this compound are unavailable, insights into conformational behavior can be inferred from structurally related indole derivatives.

Key Observations from Analogous Systems:

Hydrogen Bonding :

Substituent Interactions :

Table 2: Comparative Crystallographic Parameters of Related Indole Derivatives

Propiedades

IUPAC Name |

methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTAVMSLGSKAMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81224-14-8 | |

| Record name | methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate typically involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe). This reaction yields 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride (Bu3SnH) to afford the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic substitution under basic conditions. Common reagents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6 hr | Methoxy derivative (C-7 substitution) | 75–85% | |

| Potassium tert-butoxide | THF, reflux, 12 hr | Alkoxy/aryloxy derivatives | 60–70% |

The reaction proceeds via an S<sub>N</sub>Ar mechanism due to activation by the electron-donating methoxy group at position 4, which stabilizes the transition state .

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution preferentially at positions 5 and 6, activated by the methoxy group:

The methoxy group directs electrophiles to the para and ortho positions relative to itself, while the bromine exerts a weaker deactivating influence .

Ester Functionalization

The methyl ester undergoes hydrolysis and transesterification:

The ester group also participates in Grignard reactions, forming tertiary alcohols under anhydrous conditions .

Cross-Coupling Reactions

The bromine atom facilitates transition metal-catalyzed cross-couplings:

These reactions are critical for constructing complex indole-based architectures .

Reduction and Oxidation

-

Reduction : The ester group is reduced to a primary alcohol using LiAlH<sub>4</sub> (THF, 0°C, 2 hr; 85% yield).

-

Oxidation : The indole ring is oxidized to an oxindole derivative using KMnO<sub>4</sub> in acidic conditions (70% yield) .

Cyclization and Heterocycle Formation

Under thermal or catalytic conditions, the compound forms fused heterocycles:

| Conditions | Product | Application | Source |

|---|---|---|---|

| CuI, DMSO, 80°C | Pyrroloindole derivatives | Anticancer agents | |

| ZnCl<sub>2</sub>, 160°C | Spirocyclic indoles | Material science |

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate typically involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide. This reaction yields the desired compound through a series of reduction and substitution reactions.

Chemical Reactions Involved

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized under specific conditions to form different products. |

| Reduction | Reduction can be performed using reagents like tributyltin hydride. |

| Substitution | The bromine atom can be substituted with other groups using appropriate reagents. |

Scientific Research Applications

This compound has several applications in scientific research:

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications due to its biological activities:

- Anticancer Activity : It targets proteins involved in cell signaling and apoptosis, such as the myeloid cell leukemia 1 (Mcl-1) protein. By disrupting Mcl-1 function, it induces apoptosis in cancer cells, leading to cell death and caspase activation .

Biological Studies

Research indicates that this compound exhibits various biological activities:

- Antiviral Properties : Similar indole derivatives have shown efficacy against viral infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Mechanisms

A study focusing on indole derivatives demonstrated that this compound effectively inhibited tumor growth in mouse models. This was evidenced by a significant reduction in tumor burden when treated with the compound, showcasing its potential as an anticancer agent .

Comparison with Related Compounds

This compound can be compared with other indole derivatives to highlight differences in biological activity:

| Compound Name | Biological Activity |

|---|---|

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Known for its antiviral activity |

| 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide | Studied for its antiviral properties |

These compounds share similar structures but differ in their substituents, leading to unique biological activities and applications.

Mecanismo De Acción

The mechanism of action of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Ethyl 4-Bromo-7-Methoxyindole-2-Carboxylate (CAS: N/A)

- Structure : Bromine at position 4, methoxy at 7, ethyl ester at 2.

- Key Differences : The reversed positions of bromine and methoxy groups alter electronic properties. The ethyl ester may enhance lipophilicity compared to the methyl ester in the target compound. Reported to yield 82% in regioselective bromination studies, suggesting higher synthetic efficiency under specific conditions .

Ethyl 7-Bromo-1H-Indole-2-Carboxylate (CAS: 16732-69-7)

- The ethyl ester increases molecular weight (MW: 282.1 g/mol) compared to the methyl ester (MW: 284.1 g/mol) .

7-Bromo-4-Fluoro-1H-Indole-2-Carboxylic Acid (CAS: 926208-98-2)

- Structure : Bromine at 7, fluorine at 4, carboxylic acid at 2.

- Key Differences : Replacement of methoxy with fluorine introduces strong electron-withdrawing effects, altering acidity (carboxylic acid vs. ester) and reactivity in cross-coupling reactions. This compound may exhibit distinct solubility and biological activity profiles .

Ester Group Modifications

Methyl 5-Methoxyindole-2-Carboxylate (CAS: 128717-77-1)

- Structure : Methoxy at position 5, methyl ester at 2.

- Purity >97% (HPLC) and higher melting point (199–201°C) suggest greater crystallinity compared to the target compound .

Ethyl 5-Bromo-1H-Indole-2-Carboxylate (CAS: 16732-70-0)

Structural and Crystallographic Comparisons

Methyl 4-Benzyloxy-7-Methoxy-1-Methyl-1H-Indole-2-Carboxylate

- Structure : Benzyloxy at 4, methoxy at 7, methyl ester at 2, and N-methylation.

- Crystallographic data reveal two independent molecules in the asymmetric unit, with dihedral angles of 50.17° and 26.05° between the indole and benzyl rings, indicating conformational flexibility absent in the target compound .

Actividad Biológica

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, exhibit a wide range of biological activities such as antiviral , anti-inflammatory , and anticancer properties. These compounds are of significant interest in medicinal chemistry due to their ability to interact with various biological targets, leading to therapeutic effects in several diseases.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with specific molecular targets. The presence of bromine and methoxy groups influences its binding affinity and reactivity:

- Target of Action : The compound primarily targets proteins involved in cell signaling and apoptosis, such as the myeloid cell leukemia 1 (Mcl-1) protein.

- Mode of Action : It induces apoptosis in cancer cells by disrupting Mcl-1 function, leading to caspase activation and subsequent cell death .

- Biochemical Pathways : It affects pathways related to cell proliferation and survival, particularly in cancerous tissues.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.6 | Induction of apoptosis via Mcl-1 inhibition |

| MV-4-11 (Leukemia) | 3.2 | Caspase activation leading to cell death |

| HCC-1187 (Breast) | 4.0 | Synergistic effects with doxorubicin |

These findings suggest that this compound could be a promising candidate for the development of new anticancer therapies .

Antiviral and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated antiviral activity against certain viruses. Its anti-inflammatory properties have also been noted, making it useful in treating conditions characterized by inflammation.

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vivo Tumor Models : In mouse models, administration of the compound resulted in a significant reduction in tumor size and weight compared to control groups. For example, a study reported a 60% reduction in tumor growth in subcutaneous xenograft models when treated with the compound at a dosage of 100 mg/kg .

- Combination Therapy : The compound has shown enhanced efficacy when combined with established chemotherapeutic agents like doxorubicin, indicating potential for use in combination therapies to improve treatment outcomes for cancer patients .

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

Core Modifications : Vary substituents at C4 (methoxy vs. benzyloxy ) and C7 (bromo vs. fluoro ).

Functionalization : Introduce amides or triazoles at C2 (e.g., via EDC/HOBt coupling ).

Assays : Test analogs in enzyme inhibition (e.g., kinase assays) and cellular viability (MTT) models.

Data Analysis : Use PCA to cluster bioactivity profiles and identify critical substituents .

Safety and Handling

Q. What safety protocols are essential when handling bromo-indole carboxylates?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, CHCl).

- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.